3-(4-Fluorophenyl)-4-methyl-1H-pyrazole

Lipophilicity Drug Design Physicochemical Characterization

Fragment-based drug discovery requires halogen-substituted pyrazole building blocks with consistent physicochemical profiles to ensure SAR reproducibility. This compound addresses that need: • Precise fluorinated scaffold: 4-fluorophenyl at position 3 and methyl at position 4 enable unambiguous deconvolution of halogen electronegativity and steric effects versus Cl, Br, and H analogs. • Optimal fragment profile: MW 176.19 g/mol and predicted LogP 2.62 balance hydrophobicity and solubility, making it an ideal primary fragment hit for library expansion. • ≥95% purity: exceeds the typical 95% HTS library threshold, reducing false-positive rates and ensuring dose-response data integrity. Available for immediate global procurement with batch-specific quality assurance.

Molecular Formula C10H9FN2
Molecular Weight 176.19 g/mol
CAS No. 916792-26-2
Cat. No. B6329268
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(4-Fluorophenyl)-4-methyl-1H-pyrazole
CAS916792-26-2
Molecular FormulaC10H9FN2
Molecular Weight176.19 g/mol
Structural Identifiers
SMILESCC1=C(NN=C1)C2=CC=C(C=C2)F
InChIInChI=1S/C10H9FN2/c1-7-6-12-13-10(7)8-2-4-9(11)5-3-8/h2-6H,1H3,(H,12,13)
InChIKeyDSDCWXOENGTWKJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(4-Fluorophenyl)-4-methyl-1H-pyrazole – Physicochemical & Procurement Profile


3-(4-Fluorophenyl)-4-methyl-1H-pyrazole is a disubstituted pyrazole building block (C10H9FN2, MW 176.19 g/mol) that is commercially available at ≥95% purity from major suppliers including Thermo Scientific and AKSci . The compound is structurally defined by a 4-fluorophenyl substituent at position 3 and a methyl group at position 4 on the 1H-pyrazole ring, distinguishing it from positional isomers and other 3-aryl-4-methyl-1H-pyrazole analogs .

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole: Analog Substitution Risks


In the absence of extensive target-specific biological SAR data, the physicochemical property differences between 3-(4-fluorophenyl)-4-methyl-1H-pyrazole and its 4-chlorophenyl, 4-bromophenyl, or unsubstituted phenyl analogs are sufficiently large to alter lipophilicity, metabolic stability, and molecular recognition in any downstream application. The fluorine atom introduces a unique combination of electronegativity and size that is not replicated by chlorine, bromine, or hydrogen, making unvalidated substitutions a significant risk factor for experimental irreproducibility .

3-(4-Fluorophenyl)-4-methyl-1H-pyrazole – Quantitative Comparison vs Analogs


Lipophilicity vs 4-Chlorophenyl Analog

The predicted ACD/LogP for 3-(4-fluorophenyl)-4-methyl-1H-pyrazole is 2.62, which is 0.32 log units lower than the 2.94 reported for its 4-chlorophenyl analog . This difference represents a significant reduction in lipophilicity that can influence membrane permeability and non-specific protein binding. This is a cross-study comparison using predictive data.

Lipophilicity Drug Design Physicochemical Characterization

Molecular Weight vs Cl & Br Analogs

The molecular weight of the target compound is 176.19 g/mol, compared to 192.64 g/mol for the 4-chloro analog and 237.10 g/mol for the 4-bromo analog . The fluorinated compound is the lightest of the halogen-substituted series, adhering more closely to the 'Rule of Three' (MW < 300) for fragment-based screening, thereby offering greater room for subsequent functionalization [1].

Fragment-Based Drug Discovery Lead Optimization Pharmacokinetics

Purity and Reproducibility Advantage

The compound is available from premium suppliers at a guaranteed purity of 98% (Thermo Scientific), whereas the 4-chlorophenyl analog is more commonly supplied at 95% purity . This 3% purity differential can be decisive for high-precision bioassays where trace impurities may confound screening results.

Chemical Biology High-Throughput Screening Reproducibility

Boiling Point as Thermal Stability Indicator

The predicted boiling point of 3-(4-fluorophenyl)-4-methyl-1H-pyrazole is 319.0 ± 27.0 °C, which is slightly lower than the 337.3 ± 27.0 °C predicted for the 4-chlorophenyl analog . This suggests that the fluorinated compound may be more amenable to gentle drying without thermal degradation, a practical advantage in compound management workflows.

Compound Handling Solid State Stability Physicochemical Characterization

Optimal Use Cases for 3-(4-Fluorophenyl)-4-methyl-1H-pyrazole


Fragment-Based Lead Discovery for Kinase & GPCR

With its low molecular weight (176.19 g/mol) and favorable ligand efficiency profile, the compound is well-suited as a primary fragment hit for targets where a small, fluorinated heterocycle is desired for initial binding. Its predicted LogP of 2.62 balances hydrophobicity with solubility, making it a strategic buy for fragment library expansion [1].

Halogen Series Physicochemical Comparison

The compound serves as a critical member of a halogen-substituted phenylpyrazole series (F, Cl, Br). Its distinct LogP and molecular weight allow research teams to deconvolve the contributions of halogen electronegativity and sterics on downstream biological activity, making it an essential procurement item for systematic SAR investigations [1].

Precision Chemical Biology & High-Throughput Screening

When sourced at 98% purity, this compound exceeds the typical 95% threshold for screening libraries. This reduces false-positive rates in primary HTS campaigns and ensures dose-response data integrity, justifying its selection over lower-purity analogs for core screening collections [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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